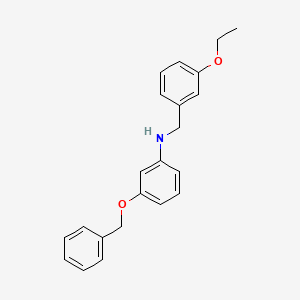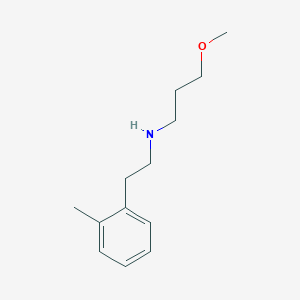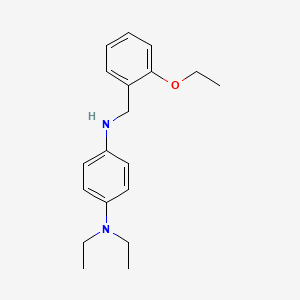![molecular formula C12H12N2S B1385736 4-[(Pyridin-2-ylsulfanyl)méthyl]aniline CAS No. 497851-93-1](/img/structure/B1385736.png)
4-[(Pyridin-2-ylsulfanyl)méthyl]aniline
Vue d'ensemble
Description
4-[(Pyridin-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.31 g/mol This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a methyl group and an aniline moiety
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline typically involves the reaction of 4-chloromethylpyridine with thiourea to form 4-(pyridin-2-ylsulfanyl)methyl chloride. This intermediate is then reacted with aniline under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 4-[(Pyridin-2-ylsulfanyl)methyl]aniline are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: 4-[(Pyridin-2-ylsulfanyl)methyl]aniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-[(Pyridin-3-ylsulfanyl)methyl]aniline
- 4-[(Pyridin-4-ylsulfanyl)methyl]aniline
- 4-[(Pyridin-2-ylsulfanyl)ethyl]aniline
Comparison: 4-[(Pyridin-2-ylsulfanyl)methyl]aniline is unique due to the specific positioning of the sulfanyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .
Propriétés
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSUJQBWXRQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)
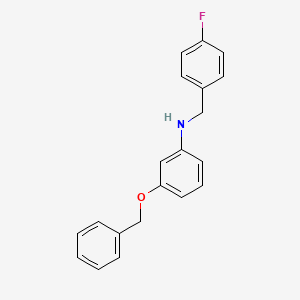
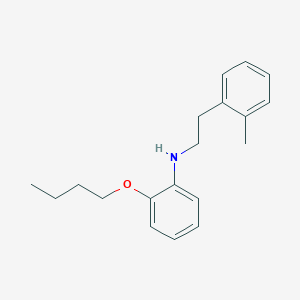
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
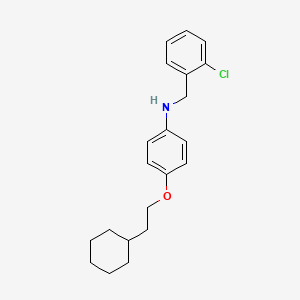
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
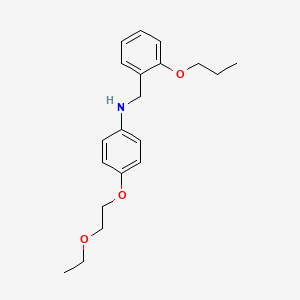
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)
